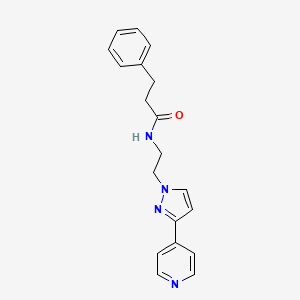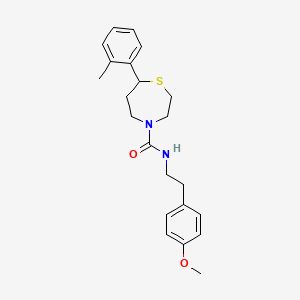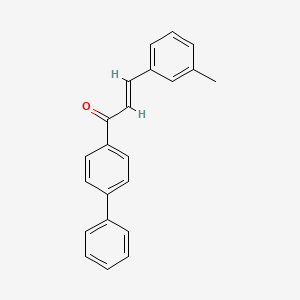![molecular formula C23H19ClN4O3 B2611818 methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 1105200-72-3](/img/structure/B2611818.png)
methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate” is a chemical compound with the molecular formula C23H19ClN4O3 . It is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring, a benzoate group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The core structure is a pyrazolo[3,4-d]pyridazine ring, which is a bicyclic system containing two nitrogen atoms . Attached to this core structure are a 3-chlorophenyl group, a cyclopropyl group, and a benzoate group . The exact three-dimensional structure and conformation would depend on the specific spatial arrangement of these groups, which is not provided in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the retrieved sources .
Wissenschaftliche Forschungsanwendungen
- The pyrazolo[3,4-d]pyridazinone moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including its ability to inhibit cell proliferation, induce apoptosis, and interfere with cell cycle progression .
- The cyclopropyl-7-oxopyrazolo[3,4-d]pyridazinyl group may contribute to antimicrobial activity. Studies have evaluated its effectiveness against bacteria, fungi, and other pathogens. Further research is needed to understand its mechanism of action and optimize its efficacy .
- Indole derivatives, such as this compound, are known for their anti-inflammatory properties. Investigations have explored their potential in modulating inflammatory pathways, which could be relevant for treating inflammatory diseases .
- The benzoate moiety and the pyrazolo[3,4-d]pyridazinone scaffold may play a role in neuroprotection. Researchers have studied their impact on neuronal cells, oxidative stress, and neurodegenerative disorders .
- Given the complexity of this compound, its synthesis methods are of interest. Researchers have explored novel synthetic routes to access similar indole-containing structures. Understanding these synthetic pathways can aid in designing related compounds with tailored properties .
- Computational studies and structure-activity relationship (SAR) analyses have been conducted to optimize the pharmacological properties of this compound. Researchers aim to fine-tune its structure for specific therapeutic applications, such as cancer treatment or antimicrobial agents .
Anticancer Activity
Antimicrobial Properties
Anti-inflammatory Effects
Neuroprotective Potential
Heterocyclic Synthesis Strategies
Drug Design and Optimization
Safety and Hazards
Zukünftige Richtungen
Given the diverse pharmacological activities of pyrazole derivatives , this compound could potentially be explored for its biological activities. Future research could involve in vitro and in vivo studies to evaluate its pharmacological effects, toxicity, and therapeutic potential. Additionally, further studies could be conducted to optimize its synthesis and characterize its physical and chemical properties.
Wirkmechanismus
Target of Action
The primary target of the compound methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. This interaction results in the suppression of the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. This inhibition can prevent the downstream effects of this pathway, which include inflammation and cell death .
Pharmacokinetics
It is known that the compound has acceptable pharmacokinetic properties, with an oral bioavailability of 5955% .
Result of Action
The result of the action of this compound is the inhibition of necroptosis, a form of programmed cell death. This can potentially reduce inflammation and other symptoms associated with diseases that involve necroptosis .
Eigenschaften
IUPAC Name |
methyl 4-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-31-23(30)16-7-5-14(6-8-16)13-27-22(29)21-19(20(26-27)15-9-10-15)12-25-28(21)18-4-2-3-17(24)11-18/h2-8,11-12,15H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQKSHZSYDBAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2611736.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2611737.png)
![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2611738.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2611740.png)
![2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2611741.png)



![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2611748.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611753.png)
![5-Phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2611754.png)
![N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2611756.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2611758.png)